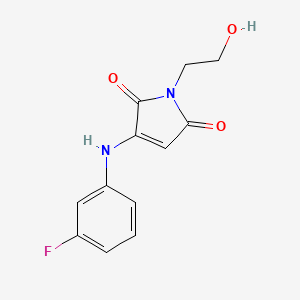

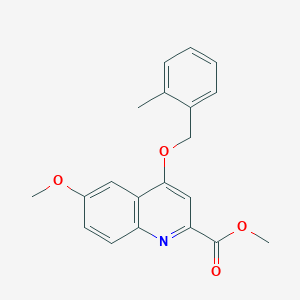

3-((3-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((3-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, commonly known as FPhEP, is a chemical compound that belongs to the class of pyrrole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activity. FPhEP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Acylation of Pyrrolidine-diones

This research involves the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, which are important intermediates in organic synthesis. The study outlines a method involving boron trifluoride–diethyl ether as Lewis acid for efficient acylation, highlighting the compound's role in synthetic organic chemistry (Jones et al., 1990).

Electron Transport Layer in Solar Cells

A novel n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, demonstrating applications as an efficient electron transport layer in inverted polymer solar cells. This highlights the potential of DPP derivatives in enhancing the performance of photovoltaic devices (Hu et al., 2015).

Photoluminescent Polymers

Research on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrates their potential in electronic applications due to their strong photoluminescence, high photochemical stability, and good solubility. This suggests DPP derivatives could be useful in the development of new materials for electronic and optoelectronic applications (Beyerlein & Tieke, 2000).

Pharmacological Research

- Protein Degradation: A study on 3-fluoro-4-hydroxyprolines explores their synthesis, conformational analysis, and application in targeted protein degradation. This research demonstrates the compound's relevance in medicinal chemistry, particularly in the design of ligands for the von Hippel–Lindau (VHL) E3 ligase, which could be leveraged in developing new therapeutic agents (Testa et al., 2018).

Material Science

- Highly Luminescent Polymers: The synthesis and characteristic properties of polymers containing the N-Aryl DPP chromophore demonstrate their strong fluorescence and potential applications in the synthesis of novel organic optoelectronic materials. These derivatives offer promising avenues for the development of materials with tailored optical properties (Zhang & Tieke, 2008).

Propiedades

IUPAC Name |

3-(3-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c13-8-2-1-3-9(6-8)14-10-7-11(17)15(4-5-16)12(10)18/h1-3,6-7,14,16H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOVJDNKBFDRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC(=O)N(C2=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)

![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)

![methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2955691.png)

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2955698.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955705.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)